(S)-1-Phenylethanethiol
Overview
Description
(S)-1-Phenylethanethiol, also known as (S)-2-aminoethanethiol, is an organosulfur compound with the molecular formula C6H5CH2SH. It is a colorless liquid with an intense garlic-like odor. It is a derivative of thioalcohols and is used in the synthesis of various compounds, including pharmaceuticals, fragrances, and insect attractants. It is also a key component of many essential oils, including those of garlic and onion.
Scientific Research Applications
Biosynthesis in Yeast
In a study by Yuan, Lukito, and Li (2019), (S)-1-Phenylethanethiol was used in the context of de novo biosynthesis of (S)- and (R)-phenylethanediol in yeast. They engineered Saccharomyces cerevisiae for the synthesis of this compound, highlighting its importance in sustainable manufacturing of pharmaceutical intermediates using renewable feedstocks (Yuan, Lukito, & Li, 2019).
Catalytic Applications
More and Yadav (2018) investigated the selective synthesis of 1-phenylethanol, a related compound, via hydrogenation of acetophenone using supercritical CO2, showcasing the potential of this compound in catalytic processes in the pharmaceutical industry (More & Yadav, 2018).
Nanoparticle Research
Wang and Murray (2005) studied the replacement of phenylethanethiolate ligands on Au38 nanoparticles with triphenylphosphine, providing insights into the utility of this compound in nanoparticle research and its potential applications in material sciences (Wang & Murray, 2005).
Flavor Compound Synthesis
Schoenauer et al. (2019) focused on the synthesis of aromatic thiols, including 1-phenylethane-1-thiol, a compound closely related to this compound, for use as food odorants. This research highlights the application of this compound in the food industry for flavor and fragrance enhancement (Schoenauer, Buergy, Kreißl, & Schieberle, 2019).
Enzymatic Synthesis
Zhou et al. (2019) characterized enzymes from tea flowers that specifically produce chiral flavor compounds like (R)- and (S)-1-phenylethanol, demonstrating the application of this compound in enzymatic synthesis and its potential in the flavor and fragrance industry (Zhou et al., 2019).
properties
IUPAC Name |
(1S)-1-phenylethanethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZBJCFNHPYNKO-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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